molecular formula C19H21FN2O B5675961 1-(2,3-dimethylphenyl)-4-(4-fluorobenzoyl)piperazine

1-(2,3-dimethylphenyl)-4-(4-fluorobenzoyl)piperazine

Cat. No. B5675961
M. Wt: 312.4 g/mol
InChI Key: FQVVHBDUQAEBEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves condensation reactions, utilizing carbamimide and benzoic acid derivatives under basic conditions. These processes are typically followed by characterization techniques such as LCMS, NMR, IR, and CHN elemental analysis to confirm the structure of the synthesized compounds (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Molecular Structure Analysis

The molecular structure of similar compounds is typically elucidated through single-crystal X-ray diffraction (XRD) data, revealing details such as crystallization system, space group, and intermolecular interactions. These structures often exhibit specific geometric configurations and are stabilized through weak intermolecular interactions, including hydrogen bonding and π–π stacking (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including alkylation, acidulation, and reduction of nitro groups, which are fundamental in synthesizing specific compounds like 1-(2,3-dimethylphenyl)piperazine derivatives. These reactions are critical for modifying the chemical structure and achieving desired properties (Li Ning-wei, 2005).

Physical Properties Analysis

The physical properties of these compounds, such as crystallization form, melting point, and solubility, are often determined through empirical studies and are crucial for understanding their behavior in various environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under different conditions, and potential biological activities, are essential for their application in fields like medicinal chemistry. While specific data for 1-(2,3-dimethylphenyl)-4-(4-fluorobenzoyl)piperazine may not be provided, similar compounds have been studied for their potential in vitro antibacterial and anthelmintic activities, showcasing the diverse applications of these derivatives (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-14-4-3-5-18(15(14)2)21-10-12-22(13-11-21)19(23)16-6-8-17(20)9-7-16/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVVHBDUQAEBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,3-Dimethylphenyl)piperazin-1-yl](4-fluorophenyl)methanone

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